1-benzoyl-3-(4-ethylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-benzoyl-3-(4-ethylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a benzoyl group, an ethylphenyl group, and a thiophenyl group attached to a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(4-ethylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethylphenyl and Thiophenyl Groups: The ethylphenyl and thiophenyl groups are introduced through nucleophilic substitution reactions, where appropriate halogenated derivatives react with the pyrazole ring under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(4-ethylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenated derivatives and strong bases or acids are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction may produce ethylphenyl or thiophenyl alcohols.
Scientific Research Applications
1-benzoyl-3-(4-ethylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(4-ethylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-benzoyl-3-(4-methylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 1-benzoyl-3-(4-ethylphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole
- 1-benzoyl-3-(4-ethylphenyl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole
Uniqueness
1-benzoyl-3-(4-ethylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. The presence of the ethylphenyl and thiophenyl groups enhances its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[5-(4-ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-2-16-10-12-17(13-11-16)19-15-20(21-9-6-14-26-21)24(23-19)22(25)18-7-4-3-5-8-18/h3-14,20H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILZBBNLFHZVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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